molecular formula C20H23N3O2S3 B2451652 1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1173253-03-6

1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No.: B2451652
CAS No.: 1173253-03-6
M. Wt: 433.6
InChI Key: QRDPTUMWXNOIPX-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine moiety

Properties

IUPAC Name

2-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S3/c1-15-5-6-16(2)19(12-15)28(24,25)23-9-7-22(8-10-23)13-20-21-17(14-27-20)18-4-3-11-26-18/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDPTUMWXNOIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and thiophene rings, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include sulfur, halogenated compounds, and various catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, depending on its interaction with biological pathways.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine include other thiazole derivatives, thiophene-containing compounds, and piperazine-based molecules. Examples include:

  • 2-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-4-(thiophen-2-yl)thiazole
  • 2-(4-(2,5-Dimethylphenyl)sulfonyl)piperazine
  • 4-(Thiophen-2-yl)thiazole derivatives

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of both thiazole and thiophene rings, along with the piperazine moiety, provides a versatile scaffold for chemical modifications and potential applications. This combination of features may result in unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(2,5-Dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a compound with significant potential in pharmacological applications, particularly as an inhibitor of fructose-1,6-bisphosphatase (FBPase). This enzyme plays a critical role in gluconeogenesis and is implicated in various metabolic disorders, including diabetes mellitus. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure

The compound's structure can be broken down as follows:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Sulfonyl Group : Attached to a dimethylbenzene moiety, enhancing solubility and biological activity.
  • Thiazole and Thiophene Moieties : These heterocycles contribute to the compound's pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of FBPase, which is essential for the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. This inhibition can lead to decreased glucose production in the liver, making it a potential therapeutic agent for managing blood sugar levels in diabetic patients .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of similar benzothiazole derivatives. For instance, compounds structurally related to our target have shown promising results against various cancer cell lines, such as HepG2 and HCT116. The introduction of piperazine groups has been noted to enhance solubility and bioactivity:

CompoundIC50 (µM)Solubility (Ethanol μg/mL)Solubility (Water μg/mL)
1a10.01.770.093
1d8.5317.95.99
1f9.02803981.7

The data indicates that the optimized analogues exhibit improved solubility and comparable antiproliferative activity compared to the original compounds .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo assessments are crucial for determining the therapeutic efficacy and safety profile of new compounds. Current research suggests that derivatives of this compound may exhibit neuroprotective effects in models of ischemia, prolonging survival times and reducing mortality rates under acute conditions .

Case Studies

Several case studies have documented the pharmacological effects of related compounds:

  • Diabetes Management : A study demonstrated that FBPase inhibitors significantly reduced blood glucose levels in diabetic animal models, suggesting potential applications in treating Type I and Type II diabetes .
  • Cancer Treatment : Compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells. For example, derivatives showed efficacy in disrupting cell cycle progression and promoting cell death through mitochondrial pathways .
  • Neuroprotection : In experimental models of cerebral ischemia, compounds analogous to our target were found to exhibit neuroprotective properties by modulating inflammatory responses and preventing neuronal death .

Q & A

Q. How can researchers optimize the synthesis of the piperazine-thiazole-thiophene scaffold in this compound?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Piperazine sulfonylation : Reacting piperazine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
  • Thiazole-thiophene coupling : Using Lawesson’s reagent to facilitate cyclization of thiosemicarbazides into thiazole rings, followed by alkylation with 4-(thiophen-2-yl)-1,3-thiazol-2-ylmethyl bromide .
  • Purification : Employing column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates.
    Key Considerations : Optimize reaction time (12–24 hr), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio for sulfonylation) .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, thiazole carbons at δ 120–130 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺: 488.12; observed: 488.10) .
  • HPLC : Purity assessment (>95% using C18 column, acetonitrile/water gradient) .

Q. How does solvent polarity affect the compound’s solubility and stability?

Methodological Answer:

  • Solubility : Highly soluble in DMSO and DMF due to sulfonyl and piperazine groups; poorly soluble in water (logP ~3.5) .
  • Stability : Degrades in acidic conditions (pH <4) via sulfonamide hydrolysis. Store in inert solvents (e.g., DMSO) at –20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl on the benzene ring) to identify pharmacophores. For example, 2,5-dimethyl substitution enhances metabolic stability but reduces receptor affinity .
  • Dose-Response Studies : Use IC₅₀ values (e.g., 1–10 µM in enzyme assays) to differentiate true activity from assay artifacts .

Q. How can computational modeling predict target binding modes for this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with GPCRs (e.g., serotonin receptors) using AutoDock Vina. Key residues: Asp155 (salt bridge with piperazine), Tyr358 (π-π stacking with thiophene) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. What experimental designs mitigate off-target effects in cellular assays?

Methodological Answer:

  • Counter-Screening : Test against related targets (e.g., dopamine D₂ receptor) at 10× IC₅₀ to assess selectivity .
  • CRISPR Knockout Models : Validate target specificity using HEK293 cells lacking the suspected receptor .

Q. How can researchers address discrepancies in metabolic stability data between in vitro and in vivo models?

Methodological Answer:

  • In Vitro Liver Microsomes : Measure t₁/₂ using human hepatocytes (CYP3A4/2D6 isoforms dominate metabolism).
  • In Vivo PK Studies : Administer 10 mg/kg (IV/oral) in rodents; compare AUC and bioavailability. Poor oral absorption (<20%) may require prodrug strategies .

Q. What methods validate the compound’s ability to cross the blood-brain barrier (BBB)?

Methodological Answer:

  • PAMPA-BBB Assay : Measure permeability (Pe >4.0×10⁻⁶ cm/s indicates BBB penetration) .
  • In Vivo Imaging : Use ¹⁸F-labeled analogs in PET scans to track brain uptake in rodents .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s tautomeric behavior in solution?

Methodological Answer:

  • Variable Temperature NMR : Monitor thiazole-thione ↔ thiazole-thiol tautomerism (δ shifts at 50–80°C) .
  • X-ray Crystallography : Confirm dominant tautomer in solid state (e.g., thione form with S–H bond length ~1.8 Å) .

Q. What methodologies reconcile divergent cytotoxicity results in cancer cell lines?

Methodological Answer:

  • Standardized Assays : Use NCI-60 panel with consistent protocols (e.g., MTT assay, 72 hr incubation).
  • Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines to identify biomarkers (e.g., upregulated ABC transporters) .

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